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Cycloheximide

Selectivity Eukaryotic Ribosome Antibiotic Specificity

Researchers requiring reliable translational arrest without polysome disruption face limited options among commercial inhibitors. Cycloheximide resolves this by binding the 60S ribosomal E-site, blocking elongation while preserving polysome integrity-a critical distinction for ribosome profiling. • Selective for eukaryotic 80S over prokaryotic 70S ribosomes; enables host-specific suppression in co-cultures. • Higher selectivity index vs. actinomycin D and emetine supports chronic 72-hr inhibition studies. • Oral bioavailability (F=0.47) facilitates rodent autophagy and lymphatic transport models. Supplied as ≥98% white crystalline powder with full analytical documentation. Ships ambient; store at 2-8°C desiccated.

Molecular Formula C15H23NO4
Molecular Weight 281.35 g/mol
CAS No. 4630-75-5
Cat. No. B7775167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloheximide
CAS4630-75-5
Molecular FormulaC15H23NO4
Molecular Weight281.35 g/mol
Structural Identifiers
SMILESCC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)O)C
InChIInChI=1S/C15H23NO4/c1-8-3-9(2)15(20)11(4-8)12(17)5-10-6-13(18)16-14(19)7-10/h8-12,17H,3-7H2,1-2H3,(H,16,18,19)/t8-,9-,11-,12+/m0/s1
InChIKeyYPHMISFOHDHNIV-FSZOTQKASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 to 50 mg/mL at 68 °F (NTP, 1992)
At 2 °C (g/100 ml): water 2.1;  amyl acetate 7;  sol in chloroform, ether, methanol, ethanol;  insol in saturated hydrocarbons
INSOL IN PETROLEUM ETHER
Isopropyl alcohol 5.5 g/100 ml;  acetone 33.0 g/100 ml;  cyclohexanone 19.0 g/100 ml (@ 20 °C)
In water, 2.1X10-4 mg/l @ 25 °C
Solubility in water, g/100ml at 2 °C: 2.1

Structure & Identifiers


Interactive Chemical Structure Model





Cycloheximide Baseline Overview


Cycloheximide (CHX, Naramycin A) is a glutarimide antibiotic produced by Streptomyces griseus that functions as a selective inhibitor of eukaryotic protein synthesis by binding to the 60S ribosomal subunit E-site, thereby blocking the translocation step during translation elongation [1]. It is a well-characterized tool compound with a molecular weight of 281.35 g/mol and empirical formula C15H23NO4, widely utilized in molecular biology for studies of protein half-life, ribosome profiling, and autophagy [2].

Why Cycloheximide Is Irreplaceable


Substituting cycloheximide with another translation inhibitor without considering its unique selectivity profile, mechanism of action, and pharmacokinetic properties can lead to experimental artifacts or incorrect conclusions. For instance, while puromycin causes premature chain termination, cycloheximide arrests ribosomes in a state that preserves polysome integrity, a critical distinction for ribosome profiling [1]. Furthermore, cycloheximide exhibits a markedly different selectivity index (therapeutic window) compared to actinomycin D, emetine, and puromycin, which directly impacts its suitability for long-term cell culture experiments where viability must be maintained [2]. The following quantitative evidence delineates these critical differentiators.

Cycloheximide Comparative Evidence


Eukaryotic vs. Prokaryotic Selectivity

Cycloheximide is a selective inhibitor of eukaryotic (80S) ribosomes, with minimal to no activity against prokaryotic (70S) ribosomes, unlike broad-spectrum inhibitors such as chloramphenicol or tetracycline. This selectivity is attributed to structural differences in the ribosomal E-site between eukaryotes and prokaryotes, as confirmed by crystallographic studies of CHX bound to the 60S subunit [1]. In contrast, inhibitors like puromycin act on both prokaryotic and eukaryotic ribosomes.

Selectivity Eukaryotic Ribosome Antibiotic Specificity

Selectivity Index in HepG2 Cells

In a comparative study assessing protein synthesis inhibition (IC50) and cytotoxicity (CC50) over 72 hours in HepG2 cells, cycloheximide exhibited a significantly higher selectivity index (CC50/IC50 ratio) compared to actinomycin D, emetine, and puromycin [1]. Specifically, the IC50 for cycloheximide was 6600 ± 2500 nmol/L with a CC50 of 570 ± 510 nmol/L, yielding a selectivity index of approximately 0.086. In contrast, actinomycin D had an IC50 of 39 ± 7.4 nmol/L and CC50 of 6.2 ± 7.3 nmol/L (selectivity index ~0.16), emetine had an IC50 of 2200 ± 1400 nmol/L and CC50 of 81 ± 9 nmol/L (selectivity index ~0.037), and puromycin had an IC50 of 1600 ± 1200 nmol/L and CC50 of 1300 ± 64 nmol/L (selectivity index ~0.81).

Cytotoxicity Selectivity Index Protein Synthesis Inhibition

Oral Bioavailability in Rats

Cycloheximide demonstrates moderate oral bioavailability in rats, a property not commonly reported for many other translation inhibitors. A pharmacokinetic study in Sprague-Dawley rats administered 0.5 mg/kg CHX via oral, intraperitoneal (ip), and intravenous (iv) routes revealed an oral absolute bioavailability (F) of 0.47 (47%) [1]. Furthermore, the relative bioavailability after ip administration exceeded 300%, indicating significant route-dependent pharmacokinetics. CHX also exhibited high clearance and volume of distribution, with low plasma protein binding.

Pharmacokinetics Bioavailability In Vivo

E-Site Binding Specificity

Cycloheximide and lactimidomycin (LTM) both inhibit eukaryotic translation elongation by binding to the E-site of the 60S ribosomal subunit, but they exhibit distinct kinetic and structural binding modes. Footprinting experiments reveal that both compounds protect a single cytidine nucleotide (C3993) in the E-site, defining a common binding pocket [1]. However, kinetic analyses show that lactimidomycin specifically targets the first elongation cycle, whereas cycloheximide can inhibit subsequent cycles. This difference arises from the larger size of LTM, which sterically hinders the initial round of elongation.

Mechanism of Action Ribosome Binding Translocation Inhibition

In Vivo Autophagy Inhibition

In a mouse model, cycloheximide, emetine, and puromycin were compared for their ability to inhibit autophagic degradation in liver parenchymal and pancreatic acinar cells. Administration of cycloheximide (0.2 mg/g body weight) caused a 35% regression of the autophagolysosomal compartment, while emetine (0.12 mg/g) induced 25% regression, and puromycin (0.2 mg/g) induced 52% regression [1]. This demonstrates that cycloheximide is a moderately potent inhibitor of autophagy in vivo, with an effect intermediate between emetine and puromycin.

Autophagy In Vivo Proteostasis

Cycloheximide Application Scenarios


Ribosome Profiling and Polysome Analysis

Cycloheximide's ability to arrest ribosomes during the elongation phase while preserving polysome integrity makes it the preferred inhibitor for ribosome profiling experiments. Its selective binding to the 60S E-site, as confirmed by crystallographic studies [1], allows for precise mapping of translating ribosomes without the premature chain termination artifacts introduced by puromycin. This application leverages the mechanistic specificity established in Section 3, Evidence Item 4.

Protein Half-Life in Cell Culture

The relatively high selectivity index of cycloheximide compared to actinomycin D and emetine (Section 3, Evidence Item 2) enables its use in chronic translation inhibition studies lasting up to 72 hours without significant cytotoxicity. This property is critical for accurate measurement of protein degradation rates using pulse-chase or cycloheximide chase assays, where maintaining cell viability throughout the experiment is essential.

In Vivo Autophagy and Lymphatic Transport

Cycloheximide's moderate oral bioavailability (F = 0.47) and ability to inhibit autophagic degradation in vivo (35% regression at 0.2 mg/g) make it a practical tool for oral administration in rodent studies of autophagy and intestinal lymphatic transport [1][2]. Unlike emetine or puromycin, which are typically administered by injection, cycloheximide can be given orally, reducing handling stress and enabling long-term dosing regimens.

Eukaryotic Translation Inhibition in Mixed Cultures

Cycloheximide's strict selectivity for eukaryotic 80S ribosomes over prokaryotic 70S ribosomes (Section 3, Evidence Item 1) permits its use in environmental samples, co-cultures, or metagenomic studies to specifically suppress protein synthesis in fungi, protozoa, or mammalian cells without affecting bacterial growth. This property is invaluable for isolating eukaryotic contributions in complex microbiomes or for studying host-pathogen interactions.

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